REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[CH3:11]OC(OC)OC.[N-:18]=[N+:19]=[N-:20].[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:8]2[CH:11]=[N:20][N:19]=[N:18]2)=[CH:5][CH:4]=1 |f:2.3|
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Name
|
|
Quantity
|
27 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
52.4 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
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Name
|
|
Quantity
|
19.2 g
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Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
|
176 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
was stirred at 80° C. for 14 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed with a 1N aqueous solution of hydrochloric acid, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous solution of sodium hydrocarbonate and a saturated aqueous solution of sodium chloride, successively, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CN1N=NN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |